Tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate
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Overview
Description
Tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate is a chemical compound with the molecular formula C12H19NO3. It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Mechanism of Action
Mode of Action
The exact mode of action of Tert-butyl 7-formyl-4-azaspiro[2It is known that the compound interacts with its targets to induce a biological response .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tert-butyl 7-formyl-4-azaspiro[2These properties are crucial in determining the bioavailability of the compound .
Preparation Methods
The synthesis of tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate typically involves multiple steps. One common method involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
Tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its ability to act as a precursor for drug development.
Industry: The compound is used in the production of various chemical products, including specialty chemicals and intermediates for other industrial processes
Comparison with Similar Compounds
Tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate can be compared with other spirocyclic compounds, such as:
Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate: This compound has a similar structure but differs in the position of the formyl group.
Tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate: This compound lacks the formyl group, making it less reactive in certain chemical reactions
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-4-9(8-14)12(13)5-6-12/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSXPYZULLWVFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C12CC2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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